

Spectrophotometric Analysis of m-Methyl Red: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric analysis of **m-Methyl red** (m-MR), an azo dye widely utilized as a pH indicator in various chemical and biological applications. This document details the core principles of its analysis, experimental protocols for the determination of its acid dissociation constant (pKa), and relevant quantitative data.

Core Principles

m-Methyl red, chemically known as 2-((4-(dimethylamino)phenyl)diazenyl)benzoic acid, is a weak acid that exhibits distinct color changes in response to varying pH levels.[1] Its utility as a pH indicator is rooted in the pH-dependent equilibrium between its two forms: the protonated, red-colored acidic form (HMR) and the deprotonated, yellow-colored basic form (MR⁻).[2][3] The transition between these forms occurs over a pH range of approximately 4.4 to 6.2.[3][4]

The spectrophotometric analysis of **m-Methyl red** leverages the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. By measuring the absorbance of **m-Methyl red** solutions at different pH values, it is possible to determine the relative concentrations of the HMR and MR⁻ forms and subsequently calculate the pKa of the indicator. The pKa is the pH at which the concentrations of the acidic and basic forms are equal.



The acidic form (HMR) of **m-Methyl red** exhibits a maximum absorbance (λ max) in the range of 520-524 nm, which corresponds to its red appearance.[5][6] The basic form (MR⁻) has its λ max in the range of 410-435 nm, appearing yellow.[4][7] The presence of an isosbestic point, a wavelength at which the molar absorptivity of the two species is the same, is a key feature of the absorption spectra of **m-Methyl red** at varying pH values.

Quantitative Data

The following tables summarize the key quantitative parameters for the spectrophotometric analysis of **m-Methyl red**.

Table 1: Physicochemical Properties of m-Methyl Red

Property	Value	Reference
Chemical Formula	C15H15N3O2	
Molar Mass	269.30 g/mol	
рКа	~5.0 - 5.1	[8]
pH Range for Color Change	4.4 (red) - 6.2 (yellow)	[3]

Table 2: Spectrophotometric Data for m-Methyl Red

Form	λmax (nm)	Molar Absorptivity (ε) at λmax (M ⁻¹ cm ⁻¹)	Reference
Acidic (HMR)	524	44,640	[9]
Basic (MR ⁻)	425	18,530	[9]
Acidic (HMR)	520	Not specified	[10]
Basic (MR ⁻)	425	Not specified	[10]
Acidic (HMR)	~520	Not specified	[5][7]
Basic (MR ⁻)	~435	Not specified	[7]



Experimental Protocols

This section outlines a detailed methodology for the spectrophotometric determination of the pKa of **m-Methyl red**.

Materials and Reagents

- m-Methyl red stock solution (e.g., 0.1% in ethanol)[11]
- Hydrochloric acid (HCl) solutions (e.g., 0.1 M)
- Sodium acetate (NaOAc) solutions (e.g., 0.1 M)
- Acetic acid (HOAc) solutions
- Buffer solutions of varying known pH values (spanning the range of ~4 to 7)
- Distilled or deionized water
- Volumetric flasks
- Pipettes
- pH meter
- UV-Vis Spectrophotometer

Preparation of Solutions

- m-Methyl Red Stock Solution: Prepare a stock solution of m-Methyl red by dissolving a known mass of the dye in ethanol to achieve the desired concentration.[12]
- Acidic Solution (HMR): Prepare a solution where m-Methyl red is predominantly in its acidic form by adding a small volume of the stock solution to a volumetric flask and diluting with a strong acid (e.g., 0.1 M HCl) to a pH well below 4.4.[10]
- Basic Solution (MR⁻): Prepare a solution where **m-Methyl red** is predominantly in its basic form by adding the same volume of the stock solution to a volumetric flask and diluting with a basic solution (e.g., 0.1 M sodium acetate) to a pH well above 6.2.[1][2]



 Buffered Solutions: Prepare a series of buffer solutions with known pH values spanning the transition range of m-Methyl red (e.g., from pH 4 to 7). Add the same amount of m-Methyl red stock solution to each buffer.

Spectrophotometric Measurements

- Wavelength Scan: Record the absorbance spectra of the acidic (HMR) and basic (MR⁻) solutions over a wavelength range of approximately 350 nm to 650 nm to determine the λmax for each form.[10]
- Absorbance Measurements: Measure the absorbance of each of the buffered m-Methyl red solutions at the λmax of both the acidic and basic forms.

Data Analysis

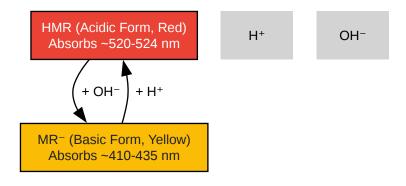
The pKa of **m-Methyl red** can be determined using the Henderson-Hasselbalch equation:

$$pH = pKa + log([MR-]/[HMR])$$

The ratio of the concentrations of the basic to the acidic form can be calculated from the absorbance data. By plotting pH versus log([MR⁻]/[HMR]), a linear relationship should be observed, and the pKa can be determined from the y-intercept.[13]

Visualizations

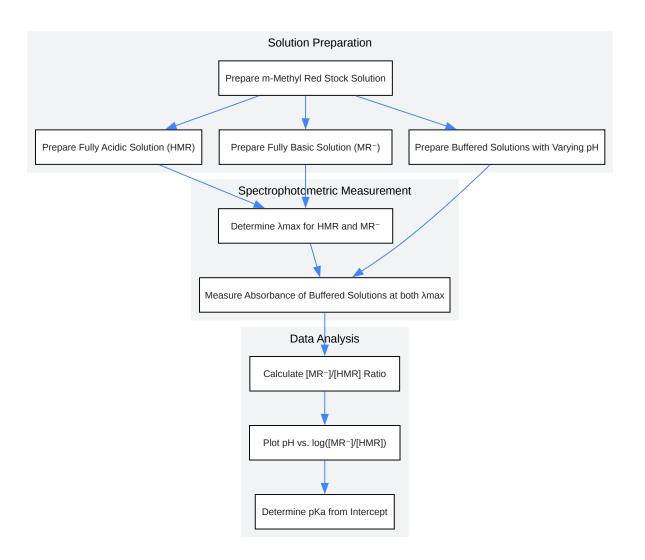
The following diagrams illustrate the key concepts and workflows in the spectrophotometric analysis of **m-Methyl red**.



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Caption: Acid-base equilibrium of m-Methyl red.



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